molecular formula C14H22ClNO2 B606426 Bupranolol CAS No. 38104-34-6

Bupranolol

Cat. No.: B606426
CAS No.: 38104-34-6
M. Wt: 271.78 g/mol
InChI Key: HQIRNZOQPUAHHV-NSHDSACASA-N
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Preparation Methods

Bupranolol can be synthesized through various chemical routes. One common method involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Bupranolol undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include carboxythis compound and other substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Bupranolol is often compared with other beta blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its strong membrane stabilizing activity and lack of intrinsic sympathomimetic activity . This makes it particularly effective in certain clinical scenarios where other beta blockers might not be as suitable.

Similar Compounds

  • Propranolol
  • Atenolol
  • Metoprolol
  • Bisoprolol
  • Carvedilol

This compound’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.

Properties

CAS No.

38104-34-6

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1

InChI Key

HQIRNZOQPUAHHV-NSHDSACASA-N

SMILES

O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bupranolol, (S)-;  (-)-Bupranolol;  L-Bupranolol;  S-(-)-Bupranolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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